3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a useful research compound. Its molecular formula is C10H16N6 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has been found to target both bacterial and cancer cells. It exhibits antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In addition, it has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases, which are associated with cancer cell proliferation .
Mode of Action
The compound interacts with its targets in a way that inhibits their normal function. In the case of bacterial cells, it disrupts essential processes, leading to their death . For cancer cells, it inhibits the activity of c-Met/VEGFR-2 kinases, which are involved in cell growth and survival .
Biochemical Pathways
It’s known that the compound interferes with the normal functioning of bacterial cells and c-met/vegfr-2 kinases in cancer cells .
Result of Action
The compound’s action results in the death of bacterial cells and the inhibition of cancer cell proliferation. Some of the synthesized compounds have shown moderate to good antibacterial activities . In cancer cells, the compound has demonstrated excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Properties
IUPAC Name |
3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6/c1-3-15(4-2)9-10-14-13-8(7-11)16(10)6-5-12-9/h5-6H,3-4,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAVCFZVYKZGCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CN2C1=NN=C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.